2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline
Description
2-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 3 and an azetidine ring (4-membered saturated nitrogen heterocycle) at position 2. The azetidine moiety is further functionalized with a methylene-linked imidazole group. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors where conformational rigidity and hydrogen-bonding capabilities (via imidazole) are critical .
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12-16(19-15-5-3-2-4-14(15)18-12)21-9-13(10-21)8-20-7-6-17-11-20/h2-7,11,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUQDIIDPCLQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline typically involves multi-step organic reactions. One common approach includes the formation of the quinoxaline core followed by the introduction of the azetidine and imidazole groups. Key steps may involve:
Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.
Attachment of Imidazole Moiety: The imidazole group can be attached through alkylation reactions using imidazole and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced quinoxaline rings.
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline involves its interaction with specific molecular targets. The imidazole moiety can interact with metal ions or enzyme active sites, while the quinoxaline core may intercalate with DNA or interact with cellular receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on core heterocycles, substituent groups, synthetic routes, and inferred pharmacological properties.
Structural and Functional Comparisons
Table 1: Key Structural Features of Quinoxaline/Quinoline Derivatives
- Core Heterocycle: The quinoxaline core (two adjacent nitrogen atoms) in the target compound differs from quinoline (one nitrogen) in electronic distribution and binding interactions. Quinoxalines are often associated with DNA intercalation or kinase inhibition, while quinolines are prevalent in antimalarial and antiviral agents .
- Imidazole vs. benzimidazole: The target’s imidazole group is smaller and less lipophilic than benzimidazole, which may reduce off-target interactions but also limit π-π stacking . Methyl groups (at position 3 in the target and ’s compound) likely enhance metabolic stability by blocking oxidation sites .
Pharmacological Inferences
- Antimicrobial Activity: Imidazo-quinoxalines () exhibit broad-spectrum antimicrobial effects, implying the target’s imidazole-azetidine motif may similarly disrupt microbial enzymes .
- Kinase Inhibition : Ponatinib analogs () demonstrate that imidazole modifications impact kinase binding. The target’s unmodified imidazole may favor interactions with ATP-binding pockets .
- TLR Antagonism : ’s azetidine-containing compounds highlight the role of small nitrogen heterocycles in modulating immune responses, suggesting the target could be explored for autoimmune applications .
Biological Activity
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline core fused with an azetidine and imidazole moiety, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 270.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4 |
| Molecular Weight | 270.35 g/mol |
| CAS Number | 2549010-55-9 |
The biological activity of this compound is thought to arise from its interaction with various molecular targets:
- Inhibition of Tyrosine Kinases : Similar compounds have been reported to inhibit tyrosine kinases, which play a crucial role in cancer progression. This inhibition can lead to reduced cell proliferation and induction of apoptosis.
- Antimicrobial Activity : The presence of the quinoxaline structure is associated with antimicrobial properties, potentially acting against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline exhibit significant cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, one derivative showed an IC50 value ranging from 2.1 to 9.8 µM, indicating potent anticancer activity when compared to standard treatments like sorafenib .
Key Findings:
- Induction of apoptosis was observed, with a notable increase in caspase-3 and caspase-9 levels, suggesting that the compound may activate apoptotic pathways .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| 11e | HepG2 | 2.1 | 49.14 |
| 11e | MCF-7 | 9.8 | Not specified |
Antimicrobial Activity
Compounds containing the quinoxaline nucleus have shown broad-spectrum antimicrobial activity. In vitro studies indicated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The structural features enhance lipophilicity and permeability across microbial membranes, contributing to their effectiveness .
Antimicrobial Efficacy Summary:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
Case Studies
Several case studies have highlighted the potential of quinoxaline derivatives in treating cancer and infections:
- Cytotoxicity in Cancer Cells : A study evaluated multiple derivatives for their cytotoxic effects on HepG2 and MCF-7 cells, revealing that certain compounds significantly inhibited cell growth by inducing apoptosis through caspase activation .
- Antimicrobial Screening : Another study screened various quinoxaline derivatives against common bacterial strains, finding that specific compounds exhibited strong antibacterial properties comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
